3-Iodo-2-piperidin-1-ylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXIYVYGPXRBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292600 | |
| Record name | Pyridine, 3-iodo-2-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-23-9 | |
| Record name | Pyridine, 3-iodo-2-(1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-iodo-2-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Chemistry of 3 Iodo 2 Piperidin 1 Ylpyridine
Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-I Bond
The carbon-iodine bond in 3-iodo-2-piperidin-1-ylpyridine is the primary site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the construction of complex molecular architectures. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for these transformations.
Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comresearchgate.net This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters. libretexts.orgresearchgate.net
In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of a diverse array of aryl, heteroaryl, and vinyl substituents at the 3-position of the pyridine (B92270) ring. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. rsc.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 3-Halo-2-aminopyridine Analogs
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|---|
| 3-Bromo-2-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good | clockss.org |
| 3-Iodo-2-aminopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | High | nih.gov |
| 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | Good | researchgate.net |
| 4-Iodopyridine (B57791) | Aryl pinacol (B44631) borate | Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | CPME | 68% | youtube.com |
Negishi Coupling with Organozinc Reagents
The Negishi coupling provides another effective method for C-C bond formation by coupling an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high reactivity and functional group tolerance, making the Negishi coupling a valuable tool in the synthesis of complex molecules. wikipedia.org The reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org
For this compound, Negishi coupling facilitates the introduction of various alkyl, aryl, and vinyl groups. The reactivity of organozinc compounds often allows for milder reaction conditions compared to other cross-coupling methods. organic-chemistry.org Recent advancements have led to the development of solid, air-stable 2-pyridylzinc reagents, enhancing the practical application of this methodology. youtube.com
Table 2: Examples of Negishi Coupling Reactions with Pyridine Derivatives
| Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Temperature | Yield | Ref |
|---|---|---|---|---|---|---|
| 2-Bromopyridine | Arylzinc chloride | Pd(PPh₃)₄ | THF | Reflux | High | libretexts.org |
| 2-Bromoanisole | p-Tolylzinc chloride | L1Pd(0) | THF | 70 °C | Good | wikipedia.org |
| Aryl Iodides | Diarylzinc reagents | CuI | DMF | 100 °C | up to 87% | nih.gov |
| 2-Halopyridine N-Oxides | Grignard Reagents | --- | --- | --- | --- | rsc.org |
C-N Cross-Coupling (Amination) with Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the synthesis of carbon-nitrogen bonds. numberanalytics.comorganic-chemistry.org This reaction allows for the coupling of aryl halides with a wide variety of nitrogen nucleophiles, including primary and secondary amines, anilines, and amides. organic-chemistry.orgnih.gov
In the case of this compound, the Buchwald-Hartwig amination enables the introduction of diverse amino functionalities at the 3-position. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands, such as RuPhos and BrettPhos, which have been shown to be effective for the amination of challenging substrates like unprotected 3-halo-2-aminopyridines. nih.govnih.gov The choice of base, often a strong, non-nucleophilic base like LiHMDS or NaOtBu, is also critical for the success of the reaction. organic-chemistry.orgnih.gov
Table 3: Examples of Buchwald-Hartwig Amination with 3-Halo-2-aminopyridine Analogs
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Ref |
|---|---|---|---|---|---|---|
| 3-Bromo-2-aminopyridine | Secondary Amines | RuPhos Precatalyst | LiHMDS | Toluene | Good | nih.govnih.gov |
| 3-Bromo-2-aminopyridine | Primary Amines | BrettPhos Precatalyst | LiHMDS | Toluene | Good | nih.govnih.gov |
| Aryl Bromides | N,N-diethylamino-tributyltin | PdCl₂(P(o-Tolyl)₃)₂ | --- | Toluene | High | organic-chemistry.org |
| Aryl Halides | Aqueous Ammonia | Palladium/Ligand | Hydroxide Base | --- | --- | organic-chemistry.org |
Other Coupling Chemistries (e.g., Sonogashira, Stille, Heck)
Beyond the Suzuki, Negishi, and Buchwald-Hartwig reactions, the C-I bond of this compound is amenable to other important palladium-catalyzed cross-coupling reactions.
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgacs.orglibretexts.org This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes. jocpr.comcapes.gov.br Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgnih.gov
The Stille reaction involves the coupling of an organohalide with an organotin reagent (organostannane) catalyzed by palladium. wikipedia.orgub.edulibretexts.org A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.orgthermofisher.comyoutube.com However, the toxicity of tin compounds is a significant drawback. libretexts.orgyoutube.com
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. libretexts.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for the olefination of aryl halides. youtube.com
Table 4: Overview of Other Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Features | Representative Catalyst System | Ref |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | Forms C(sp)-C(sp²) bonds; mild conditions. | Pd(PPh₃)₄ / CuI | wikipedia.orgacs.orgorganic-chemistry.orgyoutube.com |
| Stille | Organostannane | Tolerates many functional groups; toxic reagents. | Pd(PPh₃)₄ | organic-chemistry.orgwikipedia.orgub.edulibretexts.orgthermofisher.comyoutube.com |
| Heck | Alkene | Forms substituted alkenes; often stereoselective. | Pd(OAc)₂ / PPh₃ | youtube.comyoutube.comlibretexts.orgorganic-chemistry.orgnih.gov |
Reactivity of the Piperidine (B6355638) Nitrogen in Directing Group Applications and Further Functionalization
The piperidine nitrogen in this compound exhibits its own characteristic reactivity, which can be harnessed for further molecular elaboration. This includes its use as a directing group in C-H activation reactions and its functionalization through various chemical transformations.
N-Functionalization and Protecting Group Strategies for Piperidine
The nitrogen atom of the piperidine ring can undergo a variety of functionalization reactions, such as alkylation and acylation. N-alkylation can be achieved using alkyl halides, often in the presence of a base. nih.gov N-acylation can be accomplished with acyl chlorides or anhydrides.
In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent unwanted side reactions. A common protecting group for secondary amines like piperidine is the tert-butoxycarbonyl (Boc) group. jocpr.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions, but can be readily removed under acidic conditions. Other protecting groups can also be employed depending on the specific requirements of the synthetic route. jocpr.com The pyridyl group itself can act as a directing group in certain reactions and can be removed under specific conditions. nih.govresearchgate.net
Table 5: Examples of N-Functionalization and Protection of Piperidine Analogs
| Reaction | Reagent | Conditions | Product | Ref |
|---|---|---|---|---|
| N-Alkylation | Alkyl bromide/iodide | Acetonitrile (B52724), room temp. | N-Alkylpiperidinium salt | nih.gov |
| N-Boc Protection | Boc₂O | Base, aqueous or anhydrous | N-Boc-piperidine | jocpr.com |
| N-Acylation | Acyl chloride | Base, solvent | N-Acylpiperidine | --- |
| Pyridyl Group Removal | Hydrogenation/Hydride reduction | Room temperature | Deprotected piperidine | nih.govresearchgate.net |
| Pyridyl Group Removal | Quaternization/Hydride reduction | Room temperature | Deprotected piperidine | nih.govresearchgate.net |
Role of the Piperidine as a Directing Group in Pyridine Functionalization
The 2-piperidino group, as an amino substituent, plays a significant role in directing the functionalization of the pyridine ring. Its electron-donating nature activates the pyridine ring, and it can serve as a powerful directing group, particularly in ortho-metalation reactions. This directing ability is crucial for achieving site-selective substitution on the otherwise less reactive positions of the pyridine nucleus.
In a manner analogous to other 2-aminopyridine (B139424) derivatives, the piperidino group can direct lithiation to the C3 position. However, since this position is already occupied by an iodine atom in the title compound, this directing effect is primarily utilized in related substrates to introduce substituents at C3. The nitrogen atom of the piperidine ring can coordinate to a metal, such as in an organolithium reagent, positioning the metal for deprotonation at the adjacent C3 carbon.
Furthermore, the presence of the piperidino group influences the reactivity of the entire molecule. In ruthenium-catalyzed C–H functionalization, for example, an N-pyridin-2-yl group on a piperidine ring can direct the reaction to the C-2 position of the piperidine itself, demonstrating the powerful coordinating and directing capacity of the 2-substituted pyridine motif. figshare.com
Cleavage and Removal of Piperidine-Derived Directing Groups
After serving its purpose as a directing group to facilitate the desired functionalization of the pyridine ring, the 2-piperidino group may need to be removed to yield the final target molecule. The removal of such N-aryl directing groups from piperidines has been systematically studied. Two effective strategies have been developed that utilize mild reaction conditions for the cleavage of the N-pyridin-2-yl group, which is structurally related to the linkage in this compound. figshare.com
These methods are designed to break the relatively stable carbon-nitrogen bond between the aromatic and saturated rings.
| Strategy | Description | Conditions | Outcome | Reference |
| Hydrogenation–Hydride Reduction | The pyridine ring is first hydrogenated to a piperidine, followed by reduction of the resulting intermediate. | 1. Hydrogenation (e.g., H₂, Pd/C) 2. Hydride Reduction (e.g., NaBH₄) | Cleavage of the C-N bond to yield the deprotected piperidine. | figshare.com |
| Quaternization–Hydride Reduction | The pyridine nitrogen is quaternized with an alkyl halide, activating the ring for subsequent reductive cleavage. | 1. Quaternization (e.g., CH₃I) 2. Hydride Reduction (e.g., NaBH₄) | Efficient removal of the directing group. Not suitable for sterically hindered substrates like 2,6-disubstituted piperidines. | figshare.com |
These protocols provide reliable methods for the deprotection step, enhancing the synthetic utility of using the 2-piperidino group as a directing element.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System
The outcome of electrophilic aromatic substitution on this compound is governed by the combined electronic effects of the ring nitrogen, the 2-piperidino group, and the 3-iodo substituent.
Pyridine Nitrogen : As a heteroatom, it is strongly electron-withdrawing and deactivating, making EAS reactions on pyridines generally more difficult than on benzene. It directs incoming electrophiles primarily to the C3 (meta) and C5 (meta) positions.
2-Piperidino Group : This is a powerful amino-type activating group due to the nitrogen lone pair's ability to donate electron density into the ring through resonance. It is an ortho, para-director. In this molecule, it strongly activates the C3 and C5 positions.
3-Iodo Group : Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing.
The net effect is a complex interplay. The 2-piperidino group is the most powerful activating and directing group. It strongly favors substitution at the C5 position (para to the piperidino group and meta to the ring nitrogen). The C3 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C5 position. However, the strongly acidic conditions often required for EAS can lead to protonation of the pyridine nitrogen, which further deactivates the ring and can alter the regiochemical outcome. rsc.orglibretexts.org
Nucleophilic aromatic substitution (SNAr) on halopyridines is a common reaction pathway for introducing nucleophiles. The success of SNAr depends on the position of the leaving group relative to the electron-withdrawing pyridine nitrogen.
In general, 2- and 4-halopyridines are highly reactive towards nucleophiles because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com In contrast, 3-halopyridines are typically much less reactive or completely unreactive in SNAr reactions. This is because the negative charge in the intermediate cannot be stabilized by the ring nitrogen. youtube.com
For this compound, the leaving group (iodine) is at the C3 position. Based on general principles, this position is not activated for SNAr. youtube.com However, the presence of the strongly electron-donating piperidino group at the C2 position would further disfavor a nucleophilic attack at C3 by increasing the electron density at that site. Therefore, direct SNAr displacement of the iodide by a nucleophile is expected to be very difficult under standard conditions. Alternative pathways, such as those involving transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling), would be necessary to achieve substitution at the C3 position.
Studies on related 3-halo-4-aminopyridines show that intramolecular SNAr can be facilitated by ortho-substituents that enable specific reaction pathways, but intermolecular substitution at the 3-position remains challenging. acs.orgnih.govacs.org
Selective Functionalization of the Piperidine Ring
While the pyridine ring is a primary site for reactivity, modern synthetic methods also allow for the selective functionalization of the C-H bonds within the piperidine ring itself. The position of functionalization is often controlled by the choice of catalyst and any directing groups present on the piperidine nitrogen. nih.govnih.gov
Direct C-H functionalization of piperidines can be challenging. For instance, the C3 position is deactivated towards certain reactions like carbene C-H insertions due to the inductive electron-withdrawing effect of the piperidine nitrogen. nih.govnih.gov However, rhodium-catalyzed C-H insertion reactions have been developed that show remarkable site selectivity, controlled by the catalyst and the nature of any protecting or directing group on the nitrogen. nih.govnih.gov
In the context of N-aryl piperidines, such as the title compound, the aryl group can influence the reactivity and selectivity of C-H functionalization. While specific studies on this compound are not prevalent, general findings on related systems provide insight.
| Position | Methodology | Controlling Factors | Research Findings | Reference |
| C2 | Rhodium-catalyzed C-H Insertion | Catalyst (e.g., Rh₂(R-TPPTTL)₄) and N-protecting/directing group (e.g., N-Bs) | Generates 2-substituted piperidines with high diastereoselectivity. | nih.govnih.gov |
| C4 | Rhodium-catalyzed C-H Insertion | Catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) and N-directing group (e.g., N-α-oxoarylacetyl) | Produces 4-substituted piperidines. | nih.govnih.gov |
| C3 | Indirect Approach (Cyclopropanation/Ring-Opening) | Substrate modification (e.g., conversion to a tetrahydropyridine) | Direct C-H functionalization is disfavored; indirect multi-step methods are employed. | nih.govnih.gov |
These approaches highlight that even the seemingly inert C-H bonds of the piperidine ring can be selectively transformed into new functional groups, adding another layer of complexity and synthetic potential to the chemistry of this compound.
Stereoselective Transformations and Chiral Pool Applications
No data is available.
Table of Compounds Mentioned
Since no specific reactions or compounds related to the stereoselective chemistry of this compound were found, a table of mentioned compounds cannot be generated.
Mechanistic Elucidation and Computational Studies of Reactions Involving 3 Iodo 2 Piperidin 1 Ylpyridine
Mechanistic Pathways of Transition-Metal-Catalyzed Transformations
Transition-metal-catalyzed cross-coupling reactions are fundamental to the synthesis of complex organic molecules. For a substrate like 3-Iodo-2-piperidin-1-ylpyridine, the catalytic cycle, typically involving a palladium catalyst, is expected to proceed through a canonical sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition, Transmetallation, and Reductive Elimination Cycles
The catalytic cycle commences with the oxidative addition of the C-I bond of this compound to a low-valent transition metal center, most commonly a Pd(0) species. This step involves the cleavage of the carbon-iodine bond and the formation of two new bonds between the palladium and the carbon and iodine atoms, respectively, resulting in a square planar Pd(II) intermediate. The rate of this step is highly dependent on the electron density of the palladium center and the nature of the C-X bond, with C-I bonds being the most reactive among halogens. uvic.ca
Following oxidative addition, the transmetalation step occurs. In this phase, an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the Pd(II) center, displacing the halide ligand. For a Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction, an organoboron compound like an arylboronic acid would be employed. This step often requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium. The precise mechanism of transmetalation can be complex, potentially involving intermediates with bridging ligands. illinois.eduresearchgate.netnih.gov
The final step of the catalytic cycle is reductive elimination . This process involves the formation of a new carbon-carbon bond between the two organic ligands attached to the Pd(II) center, namely the 2-piperidin-1-ylpyridine moiety and the group transferred during transmetalation. This step regenerates the catalytically active Pd(0) species, which can then enter a new catalytic cycle. For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the square planar palladium complex. nih.gov
A general representation of the Suzuki-Miyaura coupling cycle with this compound is depicted below:
Illustrative Catalytic Cycle for Suzuki-Miyaura Coupling
| Step | Description | Intermediate |
| 1. Oxidative Addition | This compound reacts with Pd(0)L_n. | (2-piperidin-1-ylpyridin-3-yl)Pd(II)(I)L_n |
| 2. Transmetalation | An arylboronic acid, activated by a base, transfers an aryl group to the Pd(II) complex. | (2-piperidin-1-ylpyridin-3-yl)Pd(II)(Ar)L_n |
| 3. Reductive Elimination | The two organic ligands couple, forming the final product and regenerating the Pd(0) catalyst. | Pd(0)L_n + 3-Aryl-2-piperidin-1-ylpyridine |
Ligand Effects on Reaction Rates and Selectivity
The choice of ligand coordinated to the transition metal is crucial in modulating the efficiency and selectivity of the catalytic reaction. Bulky, electron-rich phosphine (B1218219) ligands, for instance, are known to accelerate the rate of oxidative addition and reductive elimination. reddit.com In the context of this compound, the piperidine (B6355638) moiety itself can act as a directing group, potentially influencing the regioselectivity of the reaction through coordination with the metal center. The steric bulk of the piperidine ring could also play a significant role in the stability of intermediates and the kinetics of the elementary steps. Different phosphine ligands can lead to varying coordination numbers and geometries around the palladium center, which in turn affects the reaction's progress. nih.gov
Commonly Used Phosphine Ligands and Their General Effects
| Ligand Type | Example | General Effect on Catalysis |
| Monodentate Phosphines | Triphenylphosphine (PPh₃) | General-purpose, moderately active. |
| Bulky Monodentate Phosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Promotes oxidative addition and reductive elimination. |
| Bidentate Phosphines | Xantphos | Offers specific bite angles that can influence selectivity. |
Computational Chemistry for Reaction Pathway Analysis and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of catalytic reactions.
Density Functional Theory (DFT) Calculations for Energy Barriers and Transition States
Illustrative DFT-Calculated Energy Barriers for a Model Suzuki-Miyaura Reaction
| Reaction Step | Hypothetical Energy Barrier (kcal/mol) |
| Oxidative Addition | 15-20 |
| Transmetalation | 10-25 |
| Reductive Elimination | 5-15 |
Note: These are representative values for a generic Suzuki-Miyaura coupling and would need to be specifically calculated for reactions involving this compound.
Exploration of Reaction Networks and Competing Pathways
Beyond a single catalytic cycle, DFT can be used to explore complex reaction networks that may include competing pathways and side reactions. frontiersin.orgnih.govnih.gov For example, in the case of this compound, computational studies could investigate the potential for side reactions such as homo-coupling of the starting material or reactions involving the piperidine ring itself. By comparing the energy profiles of these competing pathways, it is possible to predict the conditions under which the desired cross-coupling reaction will be favored. This predictive capability is invaluable for optimizing reaction conditions and maximizing the yield of the target product.
Prediction of Regioselectivity and Stereoselectivity through Computational Modeling
Computational chemistry has become an indispensable tool for predicting the outcomes of chemical reactions. nih.govnih.gov Methods like Density Functional Theory (DFT) are frequently used to calculate the energy profiles of different reaction pathways, allowing researchers to identify the most likely products. nih.gov For reactions involving substituted pyridines, computational models can predict regioselectivity—such as the preferred position of substitution on the pyridine (B92270) ring—by analyzing the electronic properties and steric hindrance at different sites. researchgate.net
Stereoselectivity, the preference for forming one stereoisomer over another, is also predictable through computational modeling. nih.gov By calculating the transition state energies for pathways leading to different stereoisomers (e.g., R vs. S, or cis vs. trans), chemists can forecast the diastereomeric or enantiomeric excess of a reaction. nih.govresearchgate.net These predictive capabilities are crucial for designing efficient synthetic routes, especially in asymmetric catalysis. nih.gov However, no specific computational models predicting the regioselectivity or stereoselectivity of reactions involving this compound have been published.
Investigation of Radical and Non-Catalytic Reaction Mechanisms
Radical and non-catalytic reactions offer pathways to complex molecules without the need for metal catalysts. These mechanisms are diverse, often involving highly reactive intermediates.
Single Electron Transfer (SET) Pathways
Single Electron Transfer (SET) is a mechanism where a reaction is initiated by the transfer of a single electron from a donor to an acceptor molecule. This process generates radical ions, which can then undergo further reactions. In systems containing iodoarenes, SET can lead to the formation of aryl radicals. While the general principles of SET are well-established, specific studies detailing SET pathways for this compound are absent from the literature. Research on other compounds, such as silylium (B1239981) ions with phosphanes, demonstrates that SET can be facilitated by electron-rich functional groups, leading to transient radical species.
Intramolecular Rearrangements and Cyclizations
Intramolecular reactions, where different parts of the same molecule react with each other, are powerful methods for constructing cyclic compounds like condensed piperidines. nih.govresearchgate.net For a molecule like this compound, intramolecular cyclization could theoretically occur, for instance, through a radical mechanism where the iodine atom is homolytically cleaved, and the resulting aryl radical attacks the piperidine ring or an associated substituent.
General studies on substituted piperidines show that the regiochemical outcome of such cyclizations (e.g., 5-exo vs. 6-endo) can be influenced by factors like the solvent and the nature of the radical initiator. researchgate.net However, no specific examples of intramolecular rearrangements or cyclizations involving this compound have been reported.
Role of Additives and Solvent Effects on Mechanism
Additives and solvents play a critical role in directing the outcome of a chemical reaction by influencing the stability of reactants, intermediates, and transition states. Additives can act as catalysts, initiators, or trapping agents for undesired intermediates. For example, in some reactions involving piperidine derivatives, acids or bases are used as additives to facilitate bond formation or cleavage. researchgate.net
The choice of solvent can dramatically alter reaction rates and even change the mechanism and selectivity. Polar solvents may stabilize charged intermediates or transition states, favoring ionic pathways, while non-polar solvents might favor radical or concerted mechanisms. For instance, the solvent can determine the regioselectivity in radical cyclizations of certain piperidine-containing systems. researchgate.net Research on other hypervalent iodine-mediated reactions has shown that merely changing the solvent from acetonitrile (B52724) to wet hexafluoro-2-isopropanol can switch the reaction pathway to produce different isomers. Despite these general principles, there is no specific data available on the effect of additives or solvents on the reaction mechanisms of this compound.
Applications of 3 Iodo 2 Piperidin 1 Ylpyridine As a Versatile Chemical Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The strategic placement of the iodo and piperidine (B6355638) groups makes this compound an ideal starting material for the synthesis of more complex heterocyclic frameworks. The inherent reactivity of the C-I bond allows for its participation in numerous cyclization and annulation strategies to build fused and polycyclic systems.
The 3-iodo-2-piperidinylpyridine core is well-suited for intramolecular and intermolecular reactions to form fused heterocyclic systems. Five-membered heteroaromatic ring fused pyridine (B92270) derivatives, in particular, are of growing interest in medicinal chemistry due to their structural similarities to endogenous molecules like DNA bases. researchgate.net Transition-metal-catalyzed reactions, such as Heck, Suzuki, or Sonogashira couplings, can be employed to introduce a side chain at the 3-position. Subsequent intramolecular cyclization of this newly introduced chain onto the pyridine nitrogen or the piperidine ring can lead to the formation of novel, rigid tricyclic structures. The choice of catalyst and reaction conditions can be tailored to achieve specific and complex molecular geometries.
Interactive Table: Potential Intramolecular Cyclization Strategies
| Coupling Reaction | Reactant for 3-position | Potential Fused System |
|---|---|---|
| Suzuki Coupling | Arylboronic acid with an ortho-amino group | Pyrido[2,3-b]indoles |
| Sonogashira Coupling | Terminal alkyne with a hydroxyl group | Furopyridines |
| Heck Coupling | Alkene with a terminal amine | Dihydropyridoazepines |
The 2-substituted piperidine motif is a core component of numerous natural alkaloids, including anabasine (B190304), which exhibits significant biological activity. 3-Iodo-2-piperidin-1-ylpyridine serves as a key synthetic intermediate for creating analogs of such alkaloids. The iodo group provides a chemical handle to introduce a variety of substituents at the 3-position of the pyridine ring, which is a common strategy for modulating the pharmacological properties of the parent alkaloid. For instance, coupling reactions can be used to append various aryl, alkyl, or heterocyclic groups, thereby generating a library of anabasine analogs for structure-activity relationship (SAR) studies. This approach allows for the systematic exploration of how modifications to the pyridine ring affect target binding and biological function.
Beyond simple fused systems, this compound can be utilized in more advanced synthetic strategies to build complex polycyclic nitrogen heterocycles. nih.gov Modern synthetic methods, such as transition-metal-free, radical relay π-extension, offer a direct pathway to N-doped polycyclic aromatic compounds from simple azines and cyclic iodonium (B1229267) salts. nih.gov The 3-iodo-2-piperidinylpyridine can be converted into a corresponding cyclic iodonium salt. This intermediate can then undergo a radical relay cascade, enabling an annulative process to form extended, polycyclic systems that are of interest in materials science and as complex scaffolds for drug discovery. nih.gov This method avoids the need for pre-functionalized substrates often required in traditional metal-mediated arylations. nih.gov
Utilization in Scaffold Diversity and Library Synthesis
The unique structure of this compound makes it an excellent scaffold for generating molecular diversity, a cornerstone of modern drug discovery. Its dual functionality allows for systematic modification to explore vast regions of chemical space.
Combinatorial chemistry aims to rapidly generate large, systematic collections of molecules, known as libraries. iipseries.org this compound is an ideal starting scaffold for such endeavors. Using parallel synthesis techniques, the iodo group can be subjected to a variety of coupling partners (e.g., a diverse set of boronic acids in a Suzuki coupling array). imperial.ac.ukresearchgate.net This creates a library where the core 2-piperidin-1-ylpyridine structure is maintained, but the substituent at the 3-position is varied extensively. This approach allows for the efficient creation of hundreds or thousands of related compounds, which can then be screened in high-throughput assays to identify "hit" compounds with desired biological activity. nih.govnih.gov
Interactive Table: Example of a Parallel Synthesis Library from this compound
| Library Position | Reagent Type (Suzuki Coupling) | Example Reagent |
|---|---|---|
| R1 | Phenylboronic acid | 4-Methoxyphenylboronic acid |
| R2 | Thiopheneboronic acid | Thiophene-2-boronic acid |
| R3 | Pyridineboronic acid | Pyridine-4-boronic acid |
| R4 | Alkylboronic acid | Methylboronic acid |
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify known active compounds to improve their properties (e.g., potency, selectivity, pharmacokinetics) or to create novel, patentable chemical entities. nih.govnih.gov Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, while scaffold hopping entails replacing the core molecular framework entirely. nih.govresearchgate.net
The this compound fragment can be used in both contexts. It can serve as a novel scaffold to replace a core element in an existing drug while maintaining the spatial arrangement of key binding groups. researchgate.netunica.it The piperidine and pyridine rings provide a defined three-dimensional structure, and the iodine atom acts as a versatile attachment point for side chains that mimic those of the original molecule. This allows medicinal chemists to "hop" from a known chemical series into a new one, potentially leading to compounds with improved drug-like properties. researchgate.net
Late-Stage Functionalization of Complex Molecules
While specific, documented examples of this compound in the late-stage functionalization of elaborate drug candidates are not extensively reported in publicly available literature, its chemical profile makes it an exceptionally promising reagent for such applications. The carbon-iodine bond at the 3-position of the pyridine ring is a key feature, enabling its participation in some of the most powerful bond-forming reactions in organic synthesis.
Potential in Palladium-Catalyzed Cross-Coupling Reactions:
The true potential of this compound as an LSF tool lies in its utility in palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope, high functional group tolerance, and reliable reactivity, making them ideal for modifying complex molecules at a late stage. nih.gov
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon (C-C) bonds by coupling the aryl iodide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org By employing the Suzuki reaction, a diverse array of aryl, heteroaryl, or alkyl groups can be appended to the pyridine core of a molecule previously incorporating the this compound fragment. This is invaluable for probing how different substituents in this region of a molecule impact its biological target engagement. The reaction typically proceeds under basic conditions using a palladium catalyst. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen (C-N) bonds, coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org This allows for the introduction of a wide range of amino functionalities, which can significantly influence a molecule's solubility, basicity, and ability to form hydrogen bonds—all critical parameters for drug efficacy. The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.org The amination of 3-iodopyridine (B74083) derivatives is a known transformation, underscoring the feasibility of this approach. nih.gov
The strategic incorporation of the this compound unit into a lead compound would effectively install a versatile "functionalization hotspot." This allows chemists to generate a library of analogues by simply varying the coupling partner in subsequent Suzuki or Buchwald-Hartwig reactions.
Illustrative Research Findings for LSF Potential:
To illustrate the potential of this building block, the following table summarizes plausible outcomes for late-stage functionalization reactions based on established methodologies for similar iodo-heteroaryl substrates. These examples demonstrate how diverse functional groups could be introduced onto a complex molecule (represented as R-) that already contains the this compound moiety.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Potential Product Structure | Anticipated Yield Range |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | R-2-piperidin-1-yl-3-phenylpyridine | Good to Excellent |
| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | R-3-(4-methoxyphenyl)-2-piperidin-1-ylpyridine | Good to Excellent |
| Suzuki-Miyaura Coupling | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | R-2-piperidin-1-yl-3-(thiophen-2-yl)pyridine | Moderate to Good |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | R-4-(2-(piperidin-1-yl)pyridin-3-yl)morpholine | Good to Excellent |
| Buchwald-Hartwig Amination | Aniline (B41778) | Pd(OAc)₂ / BINAP | K₂CO₃ | R-N-phenyl-2-(piperidin-1-yl)pyridin-3-amine | Good |
| Buchwald-Hartwig Amination | Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | R-N-benzyl-2-(piperidin-1-yl)pyridin-3-amine | Good to Excellent |
Future Prospects and Emerging Research Frontiers for 3 Iodo 2 Piperidin 1 Ylpyridine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 3-iodo-2-piperidin-1-ylpyridine and related compounds will increasingly focus on green and sustainable practices. researchgate.net Traditional methods often rely on harsh conditions and stoichiometric reagents, leading to significant waste. Emerging research is geared towards more environmentally benign and efficient processes.
Key Future Directions:
Multicomponent Reactions (MCRs): One-pot multicomponent reactions are being developed for the efficient synthesis of highly substituted pyridine (B92270) derivatives. nih.govacs.org These reactions, by combining three or more reactants in a single step, offer high atom economy and reduce the need for intermediate purification steps. Future research will likely focus on designing novel MCRs that can directly assemble the this compound core or its analogues from simple, readily available starting materials. nih.gov
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. youtube.comnih.gov The use of flow reactors can facilitate the safe handling of hazardous reagents and intermediates, and enable reactions to be performed under superheated conditions, often leading to dramatically reduced reaction times. youtube.comnih.gov The application of flow chemistry to the synthesis and functionalization of this compound is a promising avenue for developing more efficient and scalable synthetic routes. interchim.fracs.orgacs.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. nih.govresearchgate.netkaist.ac.krbionity.com This technology can be harnessed to activate the C-I bond of this compound or to functionalize the pyridine ring through radical-mediated processes. Future research will likely explore novel photocatalytic systems for the late-stage functionalization of this scaffold, enabling the rapid generation of diverse molecular libraries. nih.govresearchgate.netkaist.ac.krbionity.com
Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions or the use of environmentally benign solvents (e.g., water, ionic liquids) is a key aspect of green chemistry. researchgate.netrsc.org Research into solid-state reactions or reactions in deep eutectic solvents could significantly reduce the environmental impact of synthesizing and modifying this compound.
Table 1: Comparison of Conventional vs. Emerging Synthetic Methodologies for Pyridine Derivatives
| Feature | Conventional Batch Synthesis | Emerging Sustainable Methodologies |
| Efficiency | Often multi-step with intermediate isolation | Higher efficiency through one-pot or continuous processes nih.govyoutube.com |
| Waste Generation | High, due to stoichiometric reagents and solvents | Reduced waste through atom economy and catalysis researchgate.netrsc.org |
| Safety | Can involve hazardous reagents and exothermic reactions | Enhanced safety with better control in flow systems nih.gov |
| Scalability | Can be challenging to scale up | More straightforward scalability youtube.com |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Milder conditions using photocatalysis or enzymes nih.govresearchgate.net |
Advanced Spectroscopic and Analytical Techniques for Mechanistic Insights
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Advanced spectroscopic and analytical techniques will play a pivotal role in this endeavor.
Key Techniques and Applications:
In-situ Spectroscopy: Techniques such as in-situ NMR, IR, and Raman spectroscopy allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction kinetics. nih.gov This information is invaluable for understanding the intricate mechanistic details of reactions involving the C-I bond or the aminopyridine moiety.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for the characterization of products and the identification of reaction byproducts. interchim.fr These techniques can also be coupled with isotopic labeling studies to trace the fate of atoms throughout a reaction, providing definitive mechanistic evidence.
Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods are becoming increasingly powerful tools for predicting reaction pathways, transition state geometries, and activation energies. jchemrev.comnih.gov The interplay between experimental and computational studies will be crucial for gaining a comprehensive understanding of the reactivity of this compound. sns.it
Table 2: Application of Advanced Analytical Techniques in Studying Pyridine Chemistry
| Technique | Information Gained | Relevance to this compound |
| In-situ NMR | Real-time concentration of reactants, intermediates, and products. | Elucidation of reaction kinetics and identification of short-lived intermediates in substitution or coupling reactions. |
| HRMS | Precise mass determination for formula confirmation. | Accurate identification of novel functionalized products. |
| DFT Calculations | Prediction of reaction energetics, bond strengths, and molecular orbitals. jchemrev.com | Understanding the regioselectivity of reactions and the influence of the piperidine (B6355638) and iodo substituents on reactivity. rsc.org |
| X-ray Crystallography | Definitive determination of molecular structure. nih.gov | Confirming the structure of new derivatives and studying solid-state interactions. |
Integration with Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of organic synthesis. nih.govmdpi.comresearchgate.net These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes.
Future Applications in this compound Chemistry:
Predictive Modeling: ML models can be trained to predict the success or failure of a given reaction involving this compound, as well as to estimate the expected yield and selectivity. mdpi.comnih.gov This can save significant time and resources by avoiding unpromising experiments.
Reaction Optimization: AI algorithms can explore a vast parameter space of reaction conditions (e.g., catalyst, solvent, temperature, stoichiometry) to identify the optimal settings for a desired transformation. rsc.org This can lead to higher yields, improved purity, and more robust reaction protocols.
Retrosynthesis and Novel Reaction Discovery: AI tools can be used to propose novel synthetic pathways to this compound and its derivatives. acs.org By analyzing known chemical transformations, these algorithms can identify new and non-intuitive ways to construct complex molecules.
Exploration of New Reactivity Modes and Transformational Potential
The unique electronic and steric properties of this compound open the door to a wide range of unexplored reactivity. Future research will likely focus on unlocking the full synthetic potential of this versatile building block.
Emerging Areas of Reactivity:
C-H Functionalization: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. rsc.orgresearchgate.netrsc.org Research into the selective C-H activation of the pyridine ring or the piperidine moiety of this compound could provide new avenues for molecular diversification. iitm.ac.in
Novel Coupling Chemistries: While the C-I bond is a well-established handle for cross-coupling reactions, new catalytic systems and coupling partners are continuously being developed. frontiersin.org The exploration of novel coupling reactions, such as those involving photoredox catalysis or dual catalytic systems, could lead to the synthesis of previously inaccessible derivatives.
Pyridinium (B92312) Salt Chemistry: The nitrogen atom of the pyridine ring can be quaternized to form pyridinium salts, which exhibit unique reactivity. researchgate.netthieme-connect.com The activation of this compound as a pyridinium salt could enable novel nucleophilic substitution reactions or ring-opening transformations.
Table 3: Potential Novel Transformations of this compound
| Reaction Type | Potential Outcome | Synthetic Utility |
| Directed C-H Arylation | Introduction of an aryl group at a specific position on the pyridine or piperidine ring. | Rapid access to complex polycyclic structures. |
| Photoredox-Mediated Alkylation | Replacement of the iodine atom with an alkyl group under mild conditions. | Introduction of diverse alkyl fragments. |
| Ring-Opening Metathesis | Cleavage and reconstruction of the piperidine ring. | Access to novel acyclic and macrocyclic structures. |
| Electrochemical Synthesis | Functionalization via electrochemically generated reactive species. | Green and controlled synthetic transformations. |
By embracing these emerging frontiers, the chemical community can unlock the full potential of this compound as a versatile platform for the discovery of new chemical entities with potential applications across various scientific disciplines.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
